Isotopic Enrichment and Analytical Specificity vs. Unlabeled Uridine Phosphoramidites
The target compound provides a defined mass shift relative to the unlabeled DMT-2'O-TBDMS-rU phosphoramidite (CAS 118362-03-1), enabling its use as an internal standard in LC-MS workflows. The compound is specified with a high isotopic enrichment of ≥98 atom% for both deuterium and carbon-13, ensuring that the labeled oligonucleotide signal is well-resolved from the natural isotopic envelope of the unlabeled counterpart . In contrast, the unlabeled analog (MW ~861.1 g/mol) provides no such mass differentiation and cannot serve as an internal standard for precise quantitation in complex biological samples . The resulting mass difference (approximately +2 Da for the monomer, scaling with oligonucleotide length) is critical for minimizing signal overlap and achieving accurate quantification.
| Evidence Dimension | Isotopic Enrichment (atom%) and Mass Differentiation |
|---|---|
| Target Compound Data | ≥98 atom% D at position 5; ≥98 atom% 13C at position 6 |
| Comparator Or Baseline | DMT-2'O-TBDMS-rU Phosphoramidite (unlabeled): ~0.015% D and ~1.1% 13C (natural abundance) |
| Quantified Difference | Isotopic enrichment is >6000-fold higher for 2H and >80-fold higher for 13C at the labeled positions. |
| Conditions | Specifications per supplier (BOC Sciences) for analogous dual-labeled phosphoramidites. |
Why This Matters
This high isotopic enrichment provides the analytical specificity required for accurate quantification of therapeutic oligonucleotides in biological matrices, where endogenous background would otherwise confound measurement.
